molecular formula C10H10N4O2 B3208208 methyl 1-(4-aminophenyl)-1H-1,2,3-triazole-4-carboxylate CAS No. 1049605-94-8

methyl 1-(4-aminophenyl)-1H-1,2,3-triazole-4-carboxylate

Cat. No. B3208208
CAS RN: 1049605-94-8
M. Wt: 218.21 g/mol
InChI Key: KRTYKWWVPCSZFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 1-(4-aminophenyl)-1H-1,2,3-triazole-4-carboxylate, also known as MATC, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. It belongs to the class of triazole derivatives and has shown promising results in various scientific research studies.

Advantages and Limitations for Lab Experiments

Methyl 1-(4-aminophenyl)-1H-1,2,3-triazole-4-carboxylate has several advantages for lab experiments. It is relatively easy to synthesize and purify, and its chemical structure is well-defined. methyl 1-(4-aminophenyl)-1H-1,2,3-triazole-4-carboxylate has also been found to have low toxicity and is relatively stable under physiological conditions. However, one limitation of methyl 1-(4-aminophenyl)-1H-1,2,3-triazole-4-carboxylate is its solubility in aqueous solutions, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the research and development of methyl 1-(4-aminophenyl)-1H-1,2,3-triazole-4-carboxylate. One potential application is in the treatment of multidrug-resistant bacteria, where methyl 1-(4-aminophenyl)-1H-1,2,3-triazole-4-carboxylate has shown promising results in inhibiting the growth of MRSA. Another potential application is in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's, where methyl 1-(4-aminophenyl)-1H-1,2,3-triazole-4-carboxylate has been found to have neuroprotective properties. Further research is needed to fully understand the mechanism of action of methyl 1-(4-aminophenyl)-1H-1,2,3-triazole-4-carboxylate and its potential therapeutic applications.
Conclusion:
In conclusion, methyl 1-(4-aminophenyl)-1H-1,2,3-triazole-4-carboxylate is a promising chemical compound with potential therapeutic applications in cancer, inflammation, and bacterial infections. Its synthesis method is well-established, and its mechanism of action is being actively studied. methyl 1-(4-aminophenyl)-1H-1,2,3-triazole-4-carboxylate has several advantages for lab experiments, but its solubility in aqueous solutions is a limitation. Further research is needed to fully understand the potential applications of methyl 1-(4-aminophenyl)-1H-1,2,3-triazole-4-carboxylate and its mechanism of action.

Scientific Research Applications

Methyl 1-(4-aminophenyl)-1H-1,2,3-triazole-4-carboxylate has been extensively studied for its potential therapeutic applications. It has shown promising results in the treatment of various diseases such as cancer, inflammation, and bacterial infections. In cancer treatment, methyl 1-(4-aminophenyl)-1H-1,2,3-triazole-4-carboxylate has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Inflammation is a common underlying factor in many diseases, and methyl 1-(4-aminophenyl)-1H-1,2,3-triazole-4-carboxylate has been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. methyl 1-(4-aminophenyl)-1H-1,2,3-triazole-4-carboxylate has also been found to have antibacterial activity against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).

properties

IUPAC Name

methyl 1-(4-aminophenyl)triazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4O2/c1-16-10(15)9-6-14(13-12-9)8-4-2-7(11)3-5-8/h2-6H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRTYKWWVPCSZFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN(N=N1)C2=CC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 1-(4-aminophenyl)-1H-1,2,3-triazole-4-carboxylate
Reactant of Route 2
Reactant of Route 2
methyl 1-(4-aminophenyl)-1H-1,2,3-triazole-4-carboxylate
Reactant of Route 3
Reactant of Route 3
methyl 1-(4-aminophenyl)-1H-1,2,3-triazole-4-carboxylate
Reactant of Route 4
Reactant of Route 4
methyl 1-(4-aminophenyl)-1H-1,2,3-triazole-4-carboxylate
Reactant of Route 5
Reactant of Route 5
methyl 1-(4-aminophenyl)-1H-1,2,3-triazole-4-carboxylate
Reactant of Route 6
Reactant of Route 6
methyl 1-(4-aminophenyl)-1H-1,2,3-triazole-4-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.